8-Fluoro-1-benzosuberone

Physicochemical characterization Chromatographic purification Lead optimization

8-Fluoro-1-benzosuberone (CAS 24484-21-7, MFCD00075202) is a fluorinated benzocycloheptanone derivative with the molecular formula C11H11FO and a molecular weight of 178.20 g/mol. It is characterized by a fluorine atom at the 8-position of the benzosuberone scaffold, which distinguishes it from the unsubstituted parent compound 1-benzosuberone (CAS 826-73-3, C11H12O, MW 160.21).

Molecular Formula C11H11FO
Molecular Weight 178.2 g/mol
CAS No. 24484-21-7
Cat. No. B1583975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-1-benzosuberone
CAS24484-21-7
Molecular FormulaC11H11FO
Molecular Weight178.2 g/mol
Structural Identifiers
SMILESC1CCC(=O)C2=C(C1)C=CC(=C2)F
InChIInChI=1S/C11H11FO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2
InChIKeyINDIENDTRXERIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-1-benzosuberone (CAS 24484-21-7): A Fluorinated Benzosuberone Building Block for Medicinal Chemistry and Retinoid Synthesis


8-Fluoro-1-benzosuberone (CAS 24484-21-7, MFCD00075202) is a fluorinated benzocycloheptanone derivative with the molecular formula C11H11FO and a molecular weight of 178.20 g/mol . It is characterized by a fluorine atom at the 8-position of the benzosuberone scaffold, which distinguishes it from the unsubstituted parent compound 1-benzosuberone (CAS 826-73-3, C11H12O, MW 160.21) . The compound is commercially available at 96% purity as a liquid with a boiling point of 84–86 °C at 0.001 mmHg (lit.), a density of 1.16 g/mL at 25 °C, and a refractive index of n20/D 1.541 . It has been employed as a key synthon in the synthesis of 9-bromo, 2-fluoro substituted, Z-ring locked crystalline fluorine-substituted cinnamaldehyde derivatives relevant to retinoid chemistry [1][2], and as a precursor for polyfunctionally substituted benzo[b]cycloheptan-5-one derivatives evaluated as potential anti-tumor agents [3].

Why 8-Fluoro-1-benzosuberone Cannot Be Replaced by Unsubstituted 1-Benzosuberone or Other Halogenated Analogs


Substituting 8-fluoro-1-benzosuberone with 1-benzosuberone or other halogenated analogs (e.g., 8-chloro or 8-bromo) is not equivalent because the 8-fluoro substituent imparts a unique combination of electronic and steric effects that govern downstream reactivity and physicochemical properties. The fluorine atom at the 8-position enables a chemoselective and regioselective one-step trifunctionalization (Vilsmeier-Haack-type formylation) that converts the bicyclic ketone into a β-bromo-α,β-unsaturated aldehyde, a transformation specifically reported only for this 8-fluoro-substituted scaffold [1]. Furthermore, the 8-fluoro substitution results in a measurable increase in density (1.16 vs. 1.08 g/mL for 1-benzosuberone) and a shift in lipophilicity (XLogP 2.7 vs. 2.6 for 1-benzosuberone) [2], which can affect chromatographic purification behavior and partitioning characteristics in biphasic reaction systems. The C–F bond also confers enhanced metabolic stability relative to C–H, a property not replicated by chloro or bromo analogs due to differences in bond strength and susceptibility to metabolic dehalogenation [3].

Quantitative Differentiation Evidence for 8-Fluoro-1-benzosuberone Versus Closest Comparators


Density and Lipophilicity Shift of 8-Fluoro-1-benzosuberone Versus Unsubstituted 1-Benzosuberone

The introduction of a fluorine atom at the 8-position produces a measurable increase in density and lipophilicity compared to the unsubstituted parent compound 1-benzosuberone. This differentiation is relevant for purification method development and for understanding partitioning behavior in both synthetic and biological systems [1].

Physicochemical characterization Chromatographic purification Lead optimization

Chemoselective One-Step Trifunctionalization to β-Bromo-α,β-Unsaturated Aldehyde Specific to 8-Fluoro-1-Benzosuberone

The 8-fluoro substitution pattern is critical for enabling a chemoselective and regioselective one-step trifunctionalization reaction using PBr3, DMF, and CHCl3 that converts the bicyclic ketone directly into 9-bromo-2-fluoro-6,7-dihydro-5H-benzocycloheptene-8-carboxaldehyde. This transformation simultaneously introduces a bromine atom at the 9-position and a formyl group at the 8-position while preserving the Z-ring geometry locked by the trimethylene bridge at C8–C11 [1][2]. No equivalent one-step trifunctionalization has been reported for 1-benzosuberone or other halogenated analogs, indicating that the 8-fluoro group exerts a unique directing or activating effect on this Vilsmeier-Haack-type transformation .

Chemoselective formylation Retinoid synthesis Fluorinated polyenes

Spectroscopic Identity Verification: Availability of Authenticated Reference Spectra for 8-Fluoro-1-Benzosuberone

8-Fluoro-1-benzosuberone has authenticated reference spectra deposited in the KnowItAll spectral library (Wiley Science Solutions), including 2 NMR spectra (1H and 13C) and 1 FTIR spectrum traceable to Sigma-Aldrich Catalog Number 340669 [1]. This curated spectral reference enables unambiguous identity verification using standard laboratory instrumentation, which is not uniformly available for less common halogenated benzosuberone analogs. For comparison, 1-benzosuberone has spectral data listed in public databases such as ChemSpider (ID 63195) , but the 8-fluoro derivative benefits from vendor-authenticated, peer-reviewed spectral compilation .

Quality control Analytical reference standards Structural elucidation

Enhanced Metabolic Stability via C–F Bond: Class-Level Advantage of 8-Fluoro-1-Benzosuberone as a Medicinal Chemistry Building Block

The incorporation of fluorine into the benzosuberone scaffold at the 8-position introduces a C–F bond (bond dissociation energy approximately 485 kJ/mol) that is significantly stronger than the corresponding C–H bond (approximately 338 kJ/mol for aryl C–H) [1]. This class-level property of aryl fluorides is well-established to confer resistance to cytochrome P450-mediated oxidative metabolism at the substituted position [2]. While direct comparative metabolic stability data for 8-fluoro-1-benzosuberone versus 1-benzosuberone in specific in vitro models (e.g., human liver microsomes) is not publicly available, the inductive electron-withdrawing effect of fluorine (Hammett σmeta = 0.34) alters the electronic character of the fused aryl ring compared to both the unsubstituted parent (σ = 0) and chloro-substituted analogs (σmeta = 0.37 for Cl, but with different steric and lipophilic profiles) [3].

Metabolic stability Fluorinated building blocks Drug design

Synthetic Versatility: 8-Fluoro-1-Benzosuberone as a Precursor for Diverse Heterocyclic Libraries with Documented Anti-Tumor Screening

8-Fluoro-1-benzosuberone has been explicitly employed as the starting material for the synthesis of a diverse library of heterocyclic compounds including pyrimidine, pyrazole, pyrane, pyridine, thiole, and ylidene malononitrile derivatives [1]. The resulting compounds were screened for anti-tumor activity against three human cancer cell lines (breast, colon, and prostate), demonstrating the utility of this fluorinated building block for generating biologically relevant chemical diversity . While the unsubstituted 1-benzosuberone has also been used to generate benzosuberone-coumarin conjugates with cytotoxicity against A549, HeLa, MCF-7, and MDA-MB-231 cell lines [2], the 8-fluoro scaffold specifically enables the synthesis of fluorinated analogs with potentially distinct pharmacological profiles due to the presence of the fluorine atom in the final products.

Heterocyclic synthesis Anti-tumor screening Chemical library generation

Procurement-Relevant Application Scenarios for 8-Fluoro-1-benzosuberone Based on Quantitative Differentiation Evidence


Synthesis of Z-Ring Locked Fluorinated Retinoid Intermediates Requiring Chemoselective Trifunctionalization

Research groups pursuing the total synthesis of sterically hindered retinoids or fluorinated polyene natural product analogs should procure 8-fluoro-1-benzosuberone specifically when the synthetic route requires a one-step chemoselective conversion of a bicyclic ketone to a β-bromo-α,β-unsaturated aldehyde with retention of Z-ring geometry [1]. This transformation, reported using PBr3/DMF/CHCl3, is uniquely documented for the 8-fluoro-substituted scaffold and cannot be replicated with 1-benzosuberone or other halogenated analogs without extensive re-optimization [2]. The resulting 9-bromo-2-fluoro-6,7-dihydro-5H-benzocycloheptene-8-carboxaldehyde serves as a key advanced intermediate for Wittig olefination toward fluorinated retinoid-like polyenes.

Generation of Fluorine-Containing Heterocyclic Libraries for Anti-Cancer Lead Discovery

Medicinal chemistry teams seeking to build fluorinated compound libraries for anti-cancer screening should select 8-fluoro-1-benzosuberone as a starting material specifically because it enables access to pyrimidine, pyrazole, pyrane, pyridine, thiole, and ylidene malononitrile derivatives that retain the fluorine atom in the final products [1]. This fluorinated chemical space is structurally distinct from the benzosuberone-coumarin conjugates accessible from 1-benzosuberone [2], and the presence of fluorine in the final compounds may confer pharmacokinetic advantages (enhanced metabolic stability, modulated lipophilicity) that are desirable in lead optimization campaigns [3].

Analytical Method Development and Quality Control Requiring Authenticated Reference Spectra

Analytical chemistry laboratories developing HPLC, GC, or NMR methods for reaction monitoring or quality control of fluorinated benzosuberone intermediates should preferentially source 8-fluoro-1-benzosuberone from suppliers providing traceable reference spectra [1]. The availability of authenticated 1H NMR, 13C NMR, and FTIR spectra via the KnowItAll library (linked to Sigma-Aldrich Catalog No. 340669) enables rapid identity verification and purity assessment, reducing the analytical burden associated with in-house full characterization of less common halogenated analogs for which authenticated spectra are not publicly available [2].

Physicochemical Property Optimization in Fluorinated Drug Candidate Design

Drug discovery programs using benzosuberone-based scaffolds where fine-tuning of lipophilicity (LogP) and metabolic stability is critical should opt for 8-fluoro-1-benzosuberone over 1-benzosuberone [1]. The 8-fluoro substituent increases the computed XLogP from 2.6 to 2.7 and introduces a C–F bond with approximately 147 kJ/mol higher bond dissociation energy than the corresponding C–H bond, providing a predictable and quantifiable shift in both lipophilicity and oxidative metabolic stability at the substituted position [2][3]. This makes 8-fluoro-1-benzosuberone the preferred building block when the target product profile requires balancing potency with metabolic clearance rate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoro-1-benzosuberone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.